3-(4-chlorophenyl)thiophene-2-carboxylic Acid
Overview
Description
3-(4-chlorophenyl)thiophene-2-carboxylic Acid is an organic compound that belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . It has a molecular weight of 317.77 .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-(4-chlorophenyl)thiophen-2-carboxylic Acid includes a thiophene ring, a carboxylic acid group, and a 4-chlorophenyl group . The InChI Code for this compound is 1S/C11H8ClNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) .Scientific Research Applications
Chemical Synthesis and Reactions
3-(4-chlorophenyl)thiophene-2-carboxylic Acid and its derivatives have been explored in various chemical syntheses and reactions. For instance, studies have shown the synthesis of ethers of thiotetronic and α-halogenothiotetronic acids using similar compounds (Corral & Lissavetzky, 1984). Additionally, functional derivatives of thiophene, which are structurally similar to this compound, have been synthesized, showing the versatility of these compounds in organic chemistry (Shvedov et al., 1973).
Potential in Drug Discovery
These compounds have shown potential in drug discovery. The synthesis of compounds like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, related to this compound, has led to the study of its reactivity towards sulfur- and oxygen-containing nucleophiles, which is significant in pharmacological research (Pouzet et al., 1998).
Application in Material Science
In the field of material science, derivatives of this compound have been used to construct metal-organic frameworks (MOFs). These MOFs exhibit properties like luminescence sensing and are effective in environmental contaminant detection and pesticide removal (Zhao et al., 2017).
Electrochemical Studies
Electrochemical properties of compounds like water-soluble polythiophene carboxylic acids have been studied, revealing insights into their titration behavior and spectral transitions. Such studies are crucial in understanding the electrochemical applications of thiophene derivatives (Kim et al., 1999).
Catalytic Applications
Catalytic applications of thiophene derivatives have also been explored. For example, rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes using carboxylic acids as directing groups highlights the potential of these compounds in catalytic chemistry (Zhang et al., 2015).
Antimicrobial and CNS Depressant Activities
Some derivatives of this compound have been synthesized and characterized for antimicrobial activity, demonstrating the biological applications of these compounds (Arora et al., 2013). Moreover, studies have been conducted on CNS depressant activity, further indicating the medicinal potential of these derivatives (Bhattacharjee et al., 2011).
Safety and Hazards
Future Directions
Thiophene-based analogs, including 3-(4-chlorophenyl)thiophene-2-carboxylic Acid, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring more biological activities of these compounds and developing more efficient synthesis methods .
properties
IUPAC Name |
3-(4-chlorophenyl)thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-3-1-7(2-4-8)9-5-6-15-10(9)11(13)14/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWBVTAVXAEMEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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